1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine
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Description
1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C22H15ClN4S3 and its molecular weight is 467.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of “1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives is often related to their ability to interact with biological targets. For example, the thiazole ring in Vitamin B1 (thiamine) helps the body to release energy from carbohydrates during metabolism . The specific mode of action of “this compound” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4S3/c23-15-8-10-16(11-9-15)29-21-19(14-5-2-1-3-6-14)26-22(30-21)27-20(24)17(13-25-27)18-7-4-12-28-18/h1-13H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJLBEMWUWPLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=CS4)N)SC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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